molecular formula C20H30N2O5 B3969506 4-[1-(4-ethylbenzyl)-4-piperidinyl]morpholine oxalate

4-[1-(4-ethylbenzyl)-4-piperidinyl]morpholine oxalate

Cat. No. B3969506
M. Wt: 378.5 g/mol
InChI Key: PGUYJKXNPKAQOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[1-(4-ethylbenzyl)-4-piperidinyl]morpholine oxalate, also known as EMD-281014, is a chemical compound that belongs to the class of morpholine derivatives. It has been studied extensively for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology.

Scientific Research Applications

4-[1-(4-ethylbenzyl)-4-piperidinyl]morpholine oxalate has been studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been shown to have high affinity and selectivity for the sigma-1 receptor, a protein that plays an important role in various physiological and pathological processes. This compound has been used as a tool compound to study the role of the sigma-1 receptor in various cellular and animal models, including its involvement in neuroprotection, neurodegeneration, and neuropsychiatric disorders.

Mechanism of Action

The mechanism of action of 4-[1-(4-ethylbenzyl)-4-piperidinyl]morpholine oxalate involves its binding to the sigma-1 receptor, leading to the modulation of various signaling pathways and cellular functions. The sigma-1 receptor has been shown to interact with various proteins and ion channels, including voltage-gated calcium channels, NMDA receptors, and IP3 receptors. This compound has been shown to modulate the activity of these proteins and channels, leading to various physiological and pharmacological effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including neuroprotection, anti-inflammatory effects, and modulation of neurotransmitter release. It has been shown to protect neurons from various insults, including oxidative stress, excitotoxicity, and ischemia. This compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. Additionally, this compound has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate.

Advantages and Limitations for Lab Experiments

4-[1-(4-ethylbenzyl)-4-piperidinyl]morpholine oxalate has several advantages for lab experiments, including its high affinity and selectivity for the sigma-1 receptor, its availability in its oxalate salt form, and its well-characterized pharmacological profile. However, there are also limitations to its use, including its potential off-target effects and the need for further studies to fully understand its pharmacological effects.

Future Directions

There are several future directions for the study of 4-[1-(4-ethylbenzyl)-4-piperidinyl]morpholine oxalate, including its potential applications in the treatment of various neuropsychiatric disorders, such as depression, anxiety, and schizophrenia. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its interactions with various proteins and signaling pathways. Finally, there is a need for the development of more selective and potent sigma-1 receptor ligands for use in scientific research and potential therapeutic applications.
Conclusion
In conclusion, this compound is a chemical compound that has been studied extensively for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has a high affinity and selectivity for the sigma-1 receptor and has been shown to have various biochemical and physiological effects. While there are limitations to its use, there are also several future directions for its study, including its potential therapeutic applications and the need for further understanding of its mechanism of action.

properties

IUPAC Name

4-[1-[(4-ethylphenyl)methyl]piperidin-4-yl]morpholine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O.C2H2O4/c1-2-16-3-5-17(6-4-16)15-19-9-7-18(8-10-19)20-11-13-21-14-12-20;3-1(4)2(5)6/h3-6,18H,2,7-15H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGUYJKXNPKAQOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCC(CC2)N3CCOCC3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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